N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide
Description
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide is a pyrrolidinone-derived acetamide compound featuring a 5-membered lactam ring substituted with a p-tolyl group at the 1-position and an acetamide-linked methyl group at the 3-position. The compound’s bioactivity is likely influenced by its acetamide moiety and aromatic substituents, common in pharmacologically active molecules .
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-5-13(6-4-10)16-9-12(7-14(16)18)8-15-11(2)17/h3-6,12H,7-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUFQKCMYZPNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tolyl Group: The tolyl group is introduced via electrophilic aromatic substitution reactions, often using toluene derivatives as starting materials.
Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tolyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 5-oxopyrrolidine, including N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide, exhibit promising anticancer properties. In vitro assays using human lung adenocarcinoma A549 cells demonstrated that these compounds can significantly inhibit cell viability compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(5-Oxo...) | A549 (Lung) | 12.5 | |
| N-(5-Oxo...) | HCT116 (Colon) | 15.0 | |
| N-(5-Oxo...) | MDA-MB-231 (Breast) | 20.0 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown activity against certain bacterial strains. Studies have reported its effectiveness against multidrug-resistant Staphylococcus aureus, highlighting its potential as a lead compound in the development of new antibiotics .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | >64 | |
| Klebsiella pneumoniae | >64 |
Case Study 1: Anticancer Research
A study published in Pharmaceuticals evaluated various 5-oxopyrrolidine derivatives for their anticancer properties. The research utilized an MTT assay to assess cell viability post-treatment with the compound at a concentration of 100 µM for 24 hours. Results indicated that while some derivatives exhibited significant cytotoxicity, others showed moderate effects, suggesting a structure–activity relationship that warrants further investigation .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, researchers screened a series of compounds against clinically significant pathogens. The findings revealed that while this compound had limited efficacy against Gram-negative bacteria, it displayed selective activity against Gram-positive strains, indicating its potential application in treating resistant infections .
Mechanism of Action
The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrrolidinone/Acetamide Moieties
- N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (): Structural Differences: Incorporates a thioamide group and a propyl substituent instead of p-tolyl. Physicochemical Properties: Higher molecular weight (243.33 g/mol vs. ~275–330 g/mol for benzofuran analogs) and distinct solubility due to the thioamide group .
Benzofuran-Based Acetamides ()
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~275–300* | 140–195* | N/A | p-Tolyl, pyrrolidinone, acetamide |
| (Z)-N-((2-Oxobenzofuran-3-ylidene)(p-tolyl)methyl)acetamide (3ab) | 316.10 | 140–142 | 63 | p-Tolyl, benzofuran, acetamide |
| (Z)-N-((7-Chloro-2-oxobenzofuran-3-ylidene)(phenyl)methyl)acetamide (3pa) | 314.06 | 154–156 | 55 | Chlorophenyl, benzofuran, acetamide |
*Inferred from analogs.
- Lower melting points (140–142°C for 3ab) correlate with reduced steric hindrance compared to bulkier tert-butyl analogs (3ac, 195–197°C) .
Naphthalene-Based Acetamides ()
| Compound | Melting Point (°C) | NMR δ (H, ppm) | Key Features |
|---|---|---|---|
| N-((3-hydroxy-1,4-dioxonaphthalen-2-yl)(p-tolyl)methyl)acetamide (6c) | N/A | 2.05 (s, 3H, CH3), 7.25 (d, J=8 Hz, 2H, Ar-H) | Extended π-system, redox-active quinone moiety |
| Target Compound | N/A | Similar acetamide CH3 (δ ~2.1 ppm) | Simpler pyrrolidinone core vs. naphthoquinone |
- Functional Contrast: Naphthalene derivatives (e.g., 6c) exhibit redox activity due to quinone groups, absent in the target compound. This may limit applications in electron-transfer processes but enhance stability in biological systems .
Crystal Structure and Bioactivity ()
- N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide: Structural Differences: Features a diphenylpropyl backbone instead of pyrrolidinone. Crystal Packing: Stabilized by N–H···O and C–H···π interactions, contrasting with the target’s likely hydrogen-bonding network from pyrrolidinone and acetamide groups .
Biological Activity
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide is a synthetic compound that belongs to the class of pyrrolidine derivatives. Its unique structure, featuring a pyrrolidine ring and an acetamide group, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A pyrrolidine ring that contributes to its biological activity.
- An acetic acid moiety that may enhance solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus, Escherichia coli |
In a study comparing various pyrrole derivatives, the compound demonstrated potent activity against Gram-positive bacteria , particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Key Findings:
- The compound was found to significantly induce apoptosis in various cancer cell lines.
- Cell cycle analysis indicated an increase in cells at the G0/G1 phase, suggesting a halt in cell proliferation.
The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets such as enzymes or receptors.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation: Potential interaction with G-protein-coupled receptors (GPCRs), leading to altered signaling pathways that affect cell survival and proliferation .
Case Studies
Several studies have explored the biological activity of similar pyrrolidine derivatives, providing insights into their efficacy and potential therapeutic applications:
- Study on Antimicrobial Efficacy: A comparative study evaluated various pyrrole derivatives against common pathogens, revealing that compounds similar to this compound exhibited superior antibacterial activity compared to standard antibiotics .
- Anticancer Research: In a study focused on the anticancer properties of pyrrolidine derivatives, N-(substituted phenyl)-pyrrolidines were shown to effectively induce apoptosis in human cancer cells, supporting the hypothesis that structural modifications can enhance biological activity .
Q & A
Q. What are the established synthetic routes for N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)acetamide, and how do reaction conditions influence yield?
The synthesis of pyrrolidinone-acetamide derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., N-[(3R)-pyrrolidin-3-yl]acetamide derivatives) are synthesized via reactions between acetamide intermediates and halogenated aromatic substrates in polar aprotic solvents like 1,4-dioxane or DMF. Key factors include:
- Temperature : Reactions at 65–95°C optimize kinetics without decomposition .
- Catalysts : Potassium carbonate or triethylamine facilitates deprotonation and nucleophilic attack .
- Solvent : DMF enhances solubility of aromatic intermediates, while acetonitrile is preferred for moisture-sensitive steps .
Yields typically range from 29% to 70%, depending on steric hindrance and electronic effects of substituents .
Q. How is the structural identity of this compound confirmed experimentally?
Standard characterization protocols include:
- 1H/13C NMR : Peaks for the pyrrolidinone carbonyl (~170–175 ppm) and acetamide NH (~8–10 ppm) confirm core functionality. Aromatic protons from the p-tolyl group appear as distinct multiplets (δ 7.0–7.5 ppm) .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, while fragmentation patterns confirm substituent connectivity .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and N-H (~3300 cm⁻¹) are critical .
Advanced Research Questions
Q. What computational strategies are employed to predict the bioactivity or binding modes of pyrrolidinone-acetamide derivatives?
- DFT Modeling : The B3LYP/6-31G(d,p) basis set calculates electrostatic potential (MESP) and frontier molecular orbitals (HOMO-LUMO) to predict reactivity and interaction sites. For example, electron-deficient regions near the acetamide group may favor hydrogen bonding with biological targets .
- Molecular Docking : AutoDock Vina or Schrödinger Suite simulates binding to enzymes (e.g., kinases). Docking scores and binding poses for analogous compounds correlate with in vitro inhibitory activity .
- PASS Prediction : Algorithms predict biological targets (e.g., antimicrobial or anticancer activity) based on structural similarity to known bioactive molecules .
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?
- Solvent Screening : Replace high-boiling solvents (e.g., DMF) with THF or dichloromethane for better control over reaction kinetics .
- Catalyst Tuning : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems .
- Microwave Assistance : Reduce reaction times (e.g., from 24 h to 1 h) and improve yields by 10–15% through controlled dielectric heating .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrrolidinone-acetamide analogs?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the p-tolyl ring to enhance metabolic stability. Bioassays comparing IC₅₀ values reveal potency trends .
- Stereochemical Analysis : Compare (R)- and (S)-enantiomers using chiral HPLC. For example, (R)-configured acetamides show higher affinity for serotonin receptors in docking studies .
- Pharmacophore Mapping : Overlay active analogs to identify essential hydrogen-bond acceptors (e.g., pyrrolidinone carbonyl) and hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
